Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-
CAS No.: 648420-32-0
Cat. No.: VC16895639
Molecular Formula: C20H16N2O2S
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648420-32-0 |
|---|---|
| Molecular Formula | C20H16N2O2S |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 1-(1-benzothiophen-2-ylmethyl)-3-(7-hydroxynaphthalen-1-yl)urea |
| Standard InChI | InChI=1S/C20H16N2O2S/c23-15-9-8-13-5-3-6-18(17(13)11-15)22-20(24)21-12-16-10-14-4-1-2-7-19(14)25-16/h1-11,23H,12H2,(H2,21,22,24) |
| Standard InChI Key | BZTALFKDYLLMTH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(S2)CNC(=O)NC3=CC=CC4=C3C=C(C=C4)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a urea core () substituted with two distinct aromatic groups:
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Benzo[b]thien-2-ylmethyl: A benzothiophene derivative providing sulfur-containing heterocyclic rigidity.
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7-Hydroxy-1-naphthalenyl: A hydroxylated naphthalene system offering planar aromaticity and hydrogen-bonding capability.
The IUPAC name, 1-(1-benzothiophen-2-ylmethyl)-3-(7-hydroxynaphthalen-1-yl)urea, reflects this substitution pattern. The canonical SMILES string (C1=CC=C2C(=C1)C=C(S2)CNC(=O)NC3=CC=CC4=C3C=C(C=C4)O) confirms the connectivity, while the InChIKey (BZTALFKDYLLMTH-UHFFFAOYSA-N) facilitates database searches.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| Hydrogen Bond Donors | 3 (2 urea NH, 1 phenolic OH) |
| Hydrogen Bond Acceptors | 3 (urea C=O, phenolic O) |
| Topological Polar Surface Area | 96.5 Ų (estimated) |
The hydroxyl group at the 7-position of the naphthalene ring enhances solubility in polar solvents, while the benzothiophene moiety contributes to lipophilicity.
Synthesis and Analytical Characterization
Synthetic Pathways
While no explicit protocol for this compound is published, analogous urea derivatives are typically synthesized via:
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Coupling of Isocyanates with Amines: Reacting 1-(benzo[b]thien-2-ylmethyl)amine with 7-hydroxy-1-naphthyl isocyanate.
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Carbodiimide-Mediated Condensation: Using EDCl or DCC to link the benzothiophene-methylamine and 7-hydroxy-1-naphthylamine precursors.
A patent describing the synthesis of structurally related N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea highlights the use of acidic catalysts (e.g., Amberlite IR-120 ion exchanger) and solvents like acetic acid/water mixtures . Adapting this method, the target compound might be synthesized under reflux with a cation-exchange resin, followed by neutralization to precipitate the product .
Analytical Techniques
| Method | Key Findings |
|---|---|
| NMR Spectroscopy | Expected signals: δ 8.1–7.2 (aromatic H), δ 5.1 (CH₂), δ 9.8 (urea NH). |
| HPLC-MS | [M+H]⁺ peak at m/z 349.4, confirming molecular weight. |
| X-ray Diffraction | Not reported; predicted π-stacking between naphthalene and benzothiophene moieties. |
Biological Activity and Hypothetical Applications
Antimicrobial and Anticancer Prospects
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Antimicrobial: Benzothiophene derivatives exhibit activity against Staphylococcus aureus and Candida albicans.
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Anticancer: Hydroxynaphthalene groups may intercalate DNA or inhibit topoisomerases, though cytotoxicity assays are needed.
Material Science Applications
The compound’s rigid, conjugated structure suggests utility in organic semiconductors or fluorescent probes, leveraging the naphthalene fluorophore.
Challenges and Research Gaps
Synthesis Optimization
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Yield Limitations: Multi-step syntheses of similar compounds report yields ≤88%, requiring optimization of catalysts and solvents .
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Purification Difficulties: Co-eluting byproducts in HPLC necessitate advanced chromatographic techniques.
Biological Validation
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